molecular formula C31H48N2O B14518161 N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide CAS No. 62607-27-6

N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide

Cat. No.: B14518161
CAS No.: 62607-27-6
M. Wt: 464.7 g/mol
InChI Key: DRKRPSQZJSSTSY-UHFFFAOYSA-N
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Description

N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide is an organic compound with a complex structure that includes an amide group, a long alkyl chain, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid or its derivatives (such as an acid chloride or an ester) under appropriate conditions.

    Introduction of the aromatic rings: This step often involves the use of Friedel-Crafts acylation or alkylation reactions to attach the aromatic rings to the amide backbone.

    Addition of the long alkyl chain: This can be done through various methods, including the use of Grignard reagents or other alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (such as chlorine or bromine) and nucleophiles (such as hydroxide or cyanide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-Aminophenyl)methyl]phenyl}benzamide: This compound has a similar structure but with a shorter alkyl chain.

    Acetamide, N-(4-aminophenyl)-: This compound has a simpler structure with only one aromatic ring and a shorter alkyl chain.

Uniqueness

N-{4-[(4-Aminophenyl)methyl]phenyl}octadecanamide is unique due to its long alkyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

62607-27-6

Molecular Formula

C31H48N2O

Molecular Weight

464.7 g/mol

IUPAC Name

N-[4-[(4-aminophenyl)methyl]phenyl]octadecanamide

InChI

InChI=1S/C31H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-31(34)33-30-24-20-28(21-25-30)26-27-18-22-29(32)23-19-27/h18-25H,2-17,26,32H2,1H3,(H,33,34)

InChI Key

DRKRPSQZJSSTSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

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